3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one

Physicochemical Properties Medicinal Chemistry CNS Drug Design

Sourcing a versatile pyrrolidin-2-one scaffold with proven CNS activity can be a bottleneck in anticonvulsant drug discovery. 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one (CAS 2060040-13-1) directly addresses this need by combining a critical 3,3-diethyl pharmacophore with a derivatizable 5-hydroxymethyl handle. This dual functionality is absent in simpler analogs like DEABL, making it essential for focused SAR studies. - **Proven Efficacy Core**: The 3,3-diethyl motif confers a high Protective Index (PI = 5.65), outperforming clinical benchmarks like ethosuximide (PI = 2.35) in seizure models. - **Versatile Diversification**: The 5-hydroxymethyl group enables rapid parallel synthesis of esters, ethers, and carbamates for lead optimization, a strategy not possible with non-derivatizable analogs. - **Supply Assurance**: Available with reliable global shipping, this building block accelerates your GABAergic modulator research with a consistent, high-quality supply.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13246587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1(CC(NC1=O)CO)CC
InChIInChI=1S/C9H17NO2/c1-3-9(4-2)5-7(6-11)10-8(9)12/h7,11H,3-6H2,1-2H3,(H,10,12)
InChIKeyFHLYIVFJHYJOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one: A Differentiated Scaffold for Medicinal Chemistry and CNS Research


3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one (CAS 2060040-13-1) is a specialized pyrrolidin-2-one derivative that integrates a sterically congested gem-diethyl motif at the 3-position with a synthetically enabling hydroxymethyl group at the 5-position [1]. This structural combination departs from simpler, unsubstituted or mono-substituted pyrrolidin-2-ones [2]. The 3,3-diethyl substitution is a known pharmacophoric element in anticonvulsant research, with close analogs demonstrating protective indices that quantitatively surpass clinical benchmarks like ethosuximide and valproic acid in specific seizure models [3].

CNS drug design research scaffold (LogP/TPSA balance)
Building block for synthetic diversification via hydroxymethyl handle
Reported anticonvulsant scaffold context (3,3-diethyl motif)

Why 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinones


Attempts to substitute 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one with common pyrrolidinone building blocks, such as unsubstituted 5-(hydroxymethyl)pyrrolidin-2-one or 3,3-diethylpyrrolidin-2-one (DEABL), fundamentally alter key physicochemical and biological parameters. The absence of the 3,3-diethyl group in the former sacrifices steric bulk and lipophilicity (calculated LogP of ~0.67 for the target compound ), which are critical for CNS penetration and target engagement within the GABAergic system, as demonstrated by the anticonvulsant activity of the diethyl-substituted class [1]. Conversely, DEABL lacks the 5-hydroxymethyl handle, eliminating a crucial vector for further synthetic diversification or for forming specific hydrogen-bonding interactions with biological targets [2]. The combination of these two features in a single entity is essential for the distinct property profile that informs its selection over either simpler analog.

3,3‑Diethyl group removal
May shift CNS penetration profile and lipophilicity balance; generic pyrrolidinones lack the steric bulk needed for reported model‑response context.
5‑Hydroxymethyl handle removal
Limits synthetic diversification; eliminates the derivatizable site required for library synthesis and probe development.

Quantitative Evidence: How 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one Compares to Analogs


Physicochemical Differentiation: Calculated LogP and Polar Surface Area (PSA) Comparison

The target compound possesses a calculated LogP of 0.6736 and a Topological Polar Surface Area (TPSA) of 49.33 Ų, as reported by a commercial vendor . In comparison, its direct analog lacking the 5-hydroxymethyl group, 3,3-diethylpyrrolidin-2-one (DEABL, MW 141.21 g/mol), is more lipophilic and has a lower PSA due to the absence of the polar hydroxyl functionality. While a precise LogP for DEABL is not available from the same source, the structural difference unequivocally increases lipophilicity relative to the target compound. This balance of moderate lipophilicity and a polar surface area < 60 Ų is consistent with favorable blood-brain barrier penetration potential [1], positioning the target compound differently from both more lipophilic (e.g., DEABL) and more polar (e.g., unsubstituted 5-(hydroxymethyl)pyrrolidin-2-one) analogs.

Physicochemical Profile
Data to verify
LogP 0.67 · TPSA 49.3 Ų
CNS penetration potential review context
Vendor‑calculated; measured LogP may differ
Physicochemical Properties Medicinal Chemistry CNS Drug Design

In Vivo Anticonvulsant Efficacy of the Core 3,3-Diethyl Scaffold vs. Clinical Standards

The core 3,3-diethyl-substituted pyrrolidin-2-one scaffold, which is central to the target compound, has demonstrated superior efficacy in preclinical seizure models. In a pentylenetetrazole (PTZ) mouse seizure assay, the 3,3-diethyl lactam analog (3,3-diethylpyrrolidin-2-one) exhibited an ED50 of 46 mg/kg, which is a more potent value than the ED50 of 161 mg/kg for ethosuximide [1]. Furthermore, its Protective Index (PI = TD50/ED50) of 5.65 was superior to those of ethosuximide (PI = 2.35) and valproic acid (PI = 2.12) in the same assay [1]. This establishes a clear and quantitative advantage for molecules bearing the 3,3-diethyl motif over established antiepileptic drugs in terms of potency and therapeutic window.

PTZ Seizure Model
Class‑level inference
Core scaffold ED50 46 mg/kg; PI 5.65
Ethosuximide ED50 161 mg/kg; PI 2.35
Reported seizure‑model endpoint context
3.5× potency ratio vs ethosuximide in PTZ mouse model
Anticonvulsant CNS Pharmacology In Vivo Efficacy

Synthetic Versatility: The 5-Hydroxymethyl Handle vs. Inert Analogs

The presence of a primary alcohol as a 5-hydroxymethyl group provides a reactive handle for further functionalization, a feature absent in many close analogs like 3,3-diethylpyrrolidin-2-one (DEABL). This allows for the synthesis of diverse derivatives through esterification, etherification, or oxidation, enabling the rapid exploration of structure-activity relationships (SAR) [1]. In contrast, 3,3-diethylpyrrolidin-2-one (DEABL) is a terminal compound with no such accessible functional group, limiting its utility as a synthetic intermediate [2]. The target compound's CAS 2060040-13-1 is cited in innovation patents, highlighting its commercial viability and use as a building block in medicinal chemistry [3].

Synthetic Handle
Head‑to‑head
5‑hydroxymethyl present vs. absent in DEABL
Enables library synthesis and SAR exploration
DEABL is a terminal analog without derivatizable handle
Synthetic Chemistry Building Block Chemical Biology

High-Value Research Applications for 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one


Lead Optimization for Next-Generation Anticonvulsants with Improved Safety Margins

Utilize 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one as a core scaffold to design novel anticonvulsant candidates. The 3,3-diethyl group is a proven contributor to a high Protective Index (PI = 5.65), which is quantitatively superior to clinical standards like ethosuximide (PI = 2.35) and valproic acid (PI = 2.12) in the PTZ mouse seizure model . By derivatizing the 5-hydroxymethyl handle, researchers can systematically explore peripheral modifications to further enhance potency, improve pharmacokinetic properties, or mitigate off-target effects while retaining the favorable efficacy-toxicity profile conferred by the 3,3-diethyl core.

Synthesis of Focused Libraries for CNS Drug Discovery via Late-Stage Functionalization

The compound is ideal for constructing focused libraries of CNS-oriented molecules. Its calculated physicochemical profile (LogP ~0.67, TPSA 49.33 Ų) lies within favorable parameters for CNS drug-likeness . The 5-hydroxymethyl group serves as a versatile anchor for parallel synthesis, enabling the creation of diverse esters, ethers, carbamates, and other analogs [1]. This approach allows for rapid SAR exploration of the 5-position while maintaining the core 3,3-diethyl motif, a strategy not feasible with the simpler 3,3-diethylpyrrolidin-2-one (DEABL) analog.

GABAergic Mechanism-of-Action Studies

Employ the compound to investigate modulation of the GABAergic system. Closely related analogs, such as 3,3-diethylpyrrolidin-2-one (DEABL), are known positive modulators of the GABAA receptor . The target compound offers a critical advantage for these studies: the 5-hydroxymethyl group can be used to conjugate a fluorescent tag, photoaffinity label, or biotin moiety [1]. This enables detailed mechanistic studies (e.g., target engagement assays, receptor binding site mapping) that are not possible with the non-derivatizable DEABL analog.

Application
Selection Property
Validation Focus
Anticonvulsant scaffold optimization
Reported scaffold protective index context
PTZ model endpoint review
Focused CNS library synthesis
Hydroxymethyl synthetic handle
SAR diversification review
GABAergic pathway probe development
Derivatizable for fluorescent/biotin tags
Target engagement assay compatibility
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